(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a 2-thioxo group, a dodecyl chain at position 3, and a (1,3-diphenylpyrazol-4-yl)methylene substituent at position 5 in the Z-configuration . Its molecular formula is C₃₁H₃₄N₄OS₂, with an average molecular mass of 542.76 g/mol.
Properties
CAS No. |
623940-51-2 |
|---|---|
Molecular Formula |
C31H37N3OS2 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3OS2/c1-2-3-4-5-6-7-8-9-10-17-22-33-30(35)28(37-31(33)36)23-26-24-34(27-20-15-12-16-21-27)32-29(26)25-18-13-11-14-19-25/h11-16,18-21,23-24H,2-10,17,22H2,1H3/b28-23- |
InChI Key |
LJWPRMNTEYOREB-NFFVHWSESA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Synthesis of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of dodecylamine with carbon disulfide and chloroacetic acid.
Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Description |
|---|---|---|
| 1 | Strong bases (e.g., NaOH) | Deprotonation of thiazolidinone |
| 2 | Ethanol/Methanol | Solvent for condensation reactions |
| 3 | Catalysts | Facilitate reaction efficiency |
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibiting effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
In medical research, (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is investigated for therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity .
Industry
The compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer science and materials engineering.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Anticancer Research
A study published in Chemistry & Biodiversity demonstrated that derivatives of thiazolidinones exhibit significant anticancer activity. The research highlighted that modifications to the pyrazole ring can enhance the compound's ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
Research conducted on thiazolidinone derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship to optimize antimicrobial efficacy .
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of Compound A with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Lipophilicity and Chain Length :
- Compound A ’s dodecyl chain increases logP compared to phenethyl () or phenyl () analogs, favoring lipid-rich environments but reducing aqueous solubility .
- Shorter chains (e.g., phenethyl) enhance solubility but limit cellular retention .
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl, OCH₃ in 624724-05-6) alter reactivity and binding to targets compared to Compound A ’s unsubstituted diphenylpyrazole .
- The 2-hydroxybenzylidene group in enables intramolecular H-bonding, stabilizing the molecule and influencing crystal packing .
Synthetic Routes: Compound A is synthesized via base-mediated condensation (e.g., K₂CO₃ in water/ethanol), analogous to methods in . Thiomethyl-substituted analogs () require tailored reagents, highlighting the role of substituents in reaction design .
Crystallographic Behavior :
- Compound A ’s long alkyl chain may disrupt dense packing, contrasting with ’s planar, H-bonded dimers .
- SHELX software () is critical for resolving such structural nuances .
Research Implications
- Biological Activity: Thiazolidinones are explored for antimicrobial, anticancer, and anti-inflammatory applications.
- Stability : The thioxo group’s susceptibility to oxidation may be mitigated by steric protection from the diphenylpyrazole moiety in Compound A compared to simpler analogs .
- Drug Design : Substituent engineering (e.g., chain length, electronic groups) can optimize solubility, stability, and target affinity in this class .
Biological Activity
The compound (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Thiazolidin-4-ones, including the compound , exhibit a wide range of biological activities due to their unique structural features. Key activities reported for thiazolidin-4-one derivatives include:
- Antimicrobial Activity : Thiazolidin-4-ones have shown significant antibacterial and antifungal properties.
- Anticancer Activity : Several derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Activity : These compounds often demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : Thiazolidin-4-one derivatives can scavenge free radicals, contributing to their potential in oxidative stress-related conditions.
Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Inhibition of cancer cell lines in vitro |
| Anti-inflammatory | Reduction in inflammatory markers in animal models |
| Antioxidant | Scavenging of free radicals; reduction in oxidative stress |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidine ring can enhance or diminish activity. For instance:
- Substituents at Position 2 and 3 : Variations in substituents at these positions can lead to altered binding affinities and biological responses.
- Alkyl Chain Length : The length of the dodecyl chain has been correlated with increased lipophilicity, which may enhance membrane penetration and bioactivity.
- Aromatic Substituents : The presence of aromatic rings, such as diphenyl groups, contributes to the overall stability and reactivity of the compound.
Case Study: Anticancer Activity
In a study evaluating various thiazolidin-4-one derivatives, it was found that compounds with longer alkyl chains exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to those with shorter chains. The compound (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one was noted for its significant inhibitory effect on cell proliferation with an IC50 value of 15 µM .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl... | MCF-7 | 15 |
| Thiazolidinone A | MCF-7 | 25 |
| Thiazolidinone B | HeLa | 30 |
The exact mechanism by which thiazolidin-4-one derivatives exert their biological effects is still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : They may interfere with signaling pathways related to inflammation and cell survival.
- Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Properties
Thiazolidin-4-one derivatives also display potent antimicrobial activities. A study indicated that the tested compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Table 3: Antimicrobial Activity Data
| Compound Name | Microbe | MIC (µg/mL) |
|---|---|---|
| (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-dodecyl... | Staphylococcus aureus | 32 |
| Thiazolidinone C | Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
